molecular formula C28H31N3O5 B2490593 Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896358-92-2

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

Cat. No. B2490593
CAS RN: 896358-92-2
M. Wt: 489.572
InChI Key: GJELOAYWOVMEMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between specific reagents to produce a desired molecular structure. For example, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid can produce compounds with piperazine rings adopting a chair conformation, indicative of the complex synthetic pathways these molecules can undergo (Faizi et al., 2016).

Molecular Structure Analysis

Structural analyses, such as X-ray crystallography, play a crucial role in understanding the molecular conformation of these compounds. For instance, compounds with piperazine derivatives can crystallize in specific systems, displaying distinct conformational properties that are pivotal for their molecular structure analysis (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of derivatives with potential biological and pharmaceutical applications. For example, the synthesis of derivatives from piperazine compounds involves various reactions that can yield molecules with significant anti-mycobacterial potential (Pancholia et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are integral for the application and handling of these compounds. For instance, the crystallization in different crystal systems and the presence of intermolecular hydrogen bonds significantly influence the physical properties of piperazine derivatives (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for their potential use in various applications. The reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to different derivatives, showcases the complex chemical behavior of these compounds (Vasileva et al., 2018).

Scientific Research Applications

Catalysis and Synthesis

One study detailed the use of gold(I) catalysts for the intramolecular hydroamination of N-allenyl carbamates, leading to the efficient synthesis of complex nitrogen-containing heterocycles, including piperidine derivatives, which are structurally related to the compound of interest (Zhang et al., 2006). This research highlights the importance of catalytic systems in synthesizing complex organic compounds that could have pharmaceutical applications.

Antimicrobial Activities

Another area of application for chemically similar compounds involves the synthesis and evaluation of antimicrobial activities. For instance, derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial properties, demonstrating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Structural Analysis

Structural analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the conformational preferences and molecular interactions of these molecules, which is crucial for understanding their reactivity and potential applications (Faizi et al., 2016).

Pharmaceutical Research

In pharmaceutical research, compounds with structural similarities have been explored for their potential as therapeutic agents. For example, studies on the metabolic pathways of novel antidepressants reveal the complexity of drug metabolism and the role of structural modifications in determining the pharmacokinetic profiles of new drug candidates (Hvenegaard et al., 2012).

Discovery of New Therapeutic Agents

The discovery of new therapeutic agents, such as alpha adrenergic receptor blockers, showcases the application of structural analogs in identifying compounds with significant pharmacological activity. The development of LASSBio-772 as a potent alpha 1A/D-adrenergic receptor blocker exemplifies this application (Romeiro et al., 2011).

properties

IUPAC Name

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-33-24-10-8-23(9-11-24)30-13-15-31(16-14-30)25(22-7-12-26-27(17-22)36-20-35-26)18-29-28(32)34-19-21-5-3-2-4-6-21/h2-12,17,25H,13-16,18-20H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJELOAYWOVMEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

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